Lipophilicity and Conformational Flexibility Differentiate 3,6-Bis(chloromethyl)pyridazin-4-ol from the 3,6-Dimethyl Analog
Replacement of the chloromethyl groups with methyl substituents (yielding 3,6-dimethylpyridazin-4-ol, CAS 17417-53-7) reduces the computed XLogP3-AA by 0.7 log units (0.2 vs. 0.9) and eliminates both rotatable bonds (0 vs. 2) . This represents a >75% reduction in lipophilicity and complete loss of side-chain conformational degrees of freedom relative to the target compound . While TPSA remains identical (41.5 Ų), the molecular weight decreases by 36% (124.14 vs. 193.03 g/mol) .
| Evidence Dimension | Computed physicochemical properties: XLogP3, rotatable bond count, molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA: 0.9; Rotatable bonds: 2; MW: 193.03 g/mol; TPSA: 41.5 Ų; HBD: 1; HBA: 3 |
| Comparator Or Baseline | 3,6-Dimethylpyridazin-4-ol (CAS 17417-53-7): XLogP3-AA: 0.2; Rotatable bonds: 0; MW: 124.14 g/mol; TPSA: 41.5 Ų; HBD: 1; HBA: 3 |
| Quantified Difference | ΔXLogP3: +0.7 (target higher); ΔRotatable bonds: +2; ΔMW: +68.89 g/mol (+55%); TPSA unchanged |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11/3.4.8.18); standard in silico prediction environment |
Why This Matters
The +0.7 LogP increase confers greater membrane permeability potential while the +2 rotatable bonds provide conformational flexibility for induced-fit target binding, making the chloromethyl variant preferable when balanced lipophilicity and side-chain adaptability are design requirements.
- [1] PubChem. (2025). Compound Summary for CID 241162: 3,6-bis(chloromethyl)-1H-pyridazin-4-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3_6-bis_chloromethyl_-1H-pyridazin-4-one View Source
- [2] PubChem. (2025). Compound Summary for CID 5072536: 3,6-Dimethylpyridazin-4-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5072536 View Source
